molecular formula C13H20N2O3S B5230132 N-ethyl-3-[methyl(propyl)sulfamoyl]benzamide

N-ethyl-3-[methyl(propyl)sulfamoyl]benzamide

Cat. No.: B5230132
M. Wt: 284.38 g/mol
InChI Key: AEVXESBRVAVQCW-UHFFFAOYSA-N
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Description

N-ethyl-3-[methyl(propyl)sulfamoyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the nitrogen atom, a methyl group attached to a propylsulfamoyl group, and a benzamide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-[methyl(propyl)sulfamoyl]benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under acidic conditions to form the benzamide.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Alkylation Reactions: The ethyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-[methyl(propyl)sulfamoyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfamoyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted benzamides and related compounds.

Scientific Research Applications

N-ethyl-3-[methyl(propyl)sulfamoyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-3-[methyl(propyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

N-ethyl-3-[methyl(propyl)sulfamoyl]benzamide can be compared with other similar compounds, such as:

    N-methyl-3-[methyl(propyl)sulfamoyl]benzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-ethyl-3-[ethyl(propyl)sulfamoyl]benzamide: Similar structure but with an additional ethyl group.

    N-propyl-3-[methyl(propyl)sulfamoyl]benzamide: Similar structure but with a propyl group instead of an ethyl group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their substituents.

Properties

IUPAC Name

N-ethyl-3-[methyl(propyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-4-9-15(3)19(17,18)12-8-6-7-11(10-12)13(16)14-5-2/h6-8,10H,4-5,9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVXESBRVAVQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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